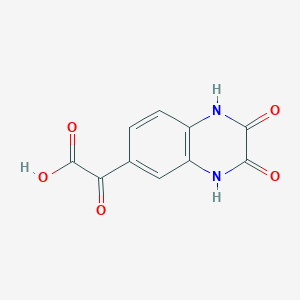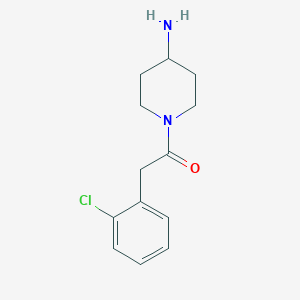
1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 4-APCPE, is a synthetic compound belonging to the class of piperidine derivatives. It is a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters in the brain. 4-APCPE has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Analysis
- A study highlighted the use of a related acetal group for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis, showcasing its stability under certain conditions, which might be relevant for compounds with similar structures (Reese, Serafinowska, & Zappia, 1986).
- Research on a novel blue emissive compound tethered to 2-aminopyridine-3-carbonitrile, synthesized through a multi-component reaction, indicates potential applications in fluorescent chemosensors for ions and picric acid, demonstrating the broad utility of compounds with such structural motifs (Shylaja et al., 2020).
- Another study developed a high-performance liquid chromatographic analysis method for a novel aminoalkylpyridine anticonvulsant, highlighting analytical applications relevant to similar chemical entities (Lin et al., 1998).
Pharmaceutical Chemistry and Drug Design
- A series of 1H-Indole derivatives were synthesized for antimicrobial activity evaluation, illustrating the potential of such compounds in developing new antimicrobial agents (2020).
- Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives against iron corrosion provide insights into the corrosion inhibition performances, indicating the chemical versatility of compounds with similar structural features (Kaya et al., 2016).
- The synthesis and biological evaluation of new chalcone derivatives as anti-inflammatory agents showcase the medicinal chemistry applications of compounds with related structural frameworks (Rehman, Saini, & Kumar, 2022).
Material Science and Nanotechnology
- Research into the development of new brain imaging agents based on nocaine-modafinil hybrid monoamine transporter inhibitors demonstrates the application of structurally related compounds in neuroimaging and potential therapeutic uses (Musachio et al., 2006).
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWDPCIYBVHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



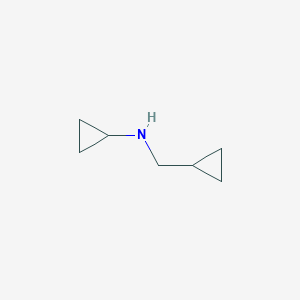
amine](/img/structure/B1486472.png)

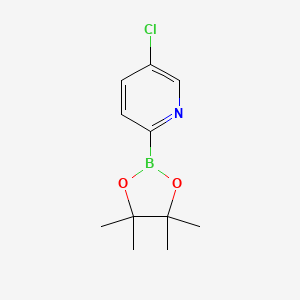
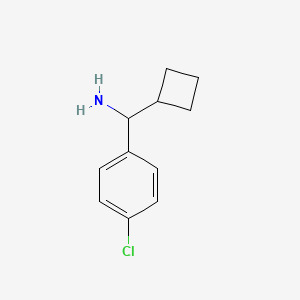
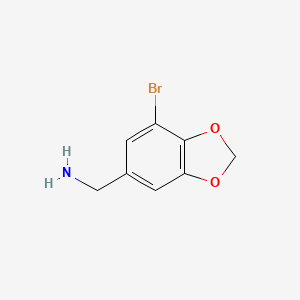
![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)
![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)

![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)
